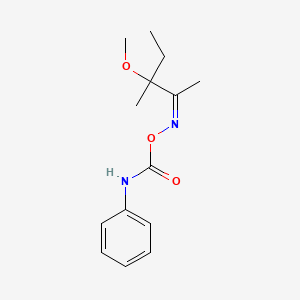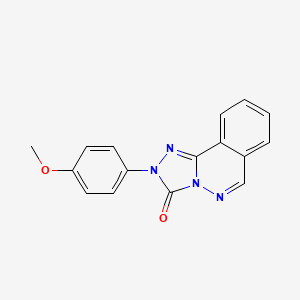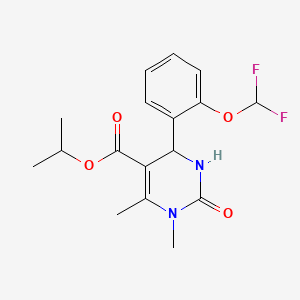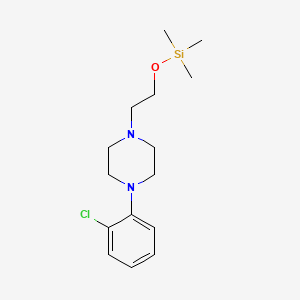
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a 2-chlorophenyl group and a 2-((trimethylsilyl)oxy)ethyl group attached to the piperazine ring, which may impart unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the 2-((Trimethylsilyl)oxy)ethyl Group: This step involves the reaction of the piperazine derivative with a trimethylsilyl-protected ethylene oxide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated aromatic compounds, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
科学研究应用
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antihistamine, anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the synthesis of metal-organic frameworks (MOFs) and as a ligand in catalysis.
作用机制
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The 2-chlorophenyl group and the 2-((trimethylsilyl)oxy)ethyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperazine: A simple piperazine ring without any substituents.
1-(2-Chlorophenyl)piperazine: A piperazine derivative with only the 2-chlorophenyl group attached.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: A piperazine derivative with only the 2-((trimethylsilyl)oxy)ethyl group attached.
Uniqueness
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 2-chlorophenyl and 2-((trimethylsilyl)oxy)ethyl groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives
属性
CAS 编号 |
118161-78-7 |
|---|---|
分子式 |
C15H25ClN2OSi |
分子量 |
312.91 g/mol |
IUPAC 名称 |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C15H25ClN2OSi/c1-20(2,3)19-13-12-17-8-10-18(11-9-17)15-7-5-4-6-14(15)16/h4-7H,8-13H2,1-3H3 |
InChI 键 |
GQNJQDYQLVTVAK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


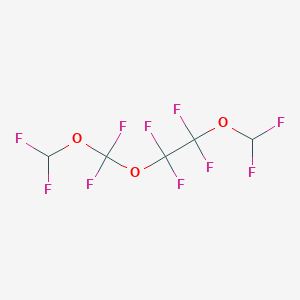
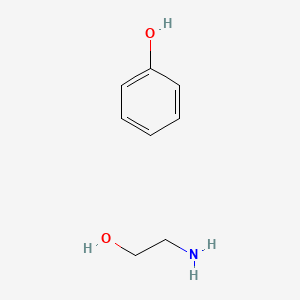


![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
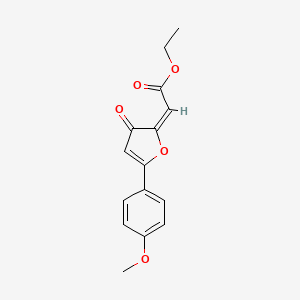
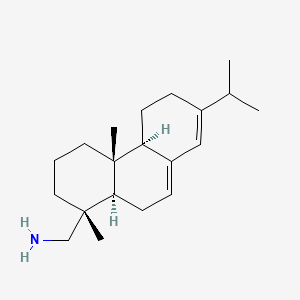
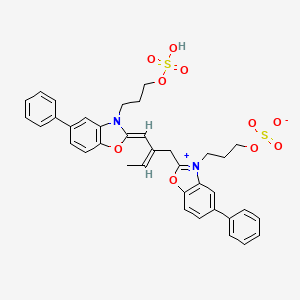
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
